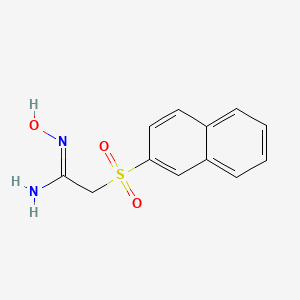

N'-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide

Description

N'-Hydroxy-2-naphthalen-2-ylsulfonylethanimidamide is a sulfonyl-substituted amidoxime derivative characterized by a naphthalene ring linked to a sulfonyl group and an N-hydroxyethanimidamide moiety. Its structure (InChIKey: VKLKPTIAUZOBHG-UHFFFAOYSA-N) distinguishes it from simpler amidoximes due to the electron-withdrawing sulfonyl group, which enhances stability and modulates reactivity . The compound is structurally related to pharmacologically active amidoximes and hydroxamic acids but lacks direct literature reports on its specific applications. Suppliers list it under CAS 79506-94-8, often categorized alongside sulfanyl or carboximidamide analogs .

Properties

Molecular Formula |

C12H12N2O3S |

|---|---|

Molecular Weight |

264.30 g/mol |

IUPAC Name |

N'-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide |

InChI |

InChI=1S/C12H12N2O3S/c13-12(14-15)8-18(16,17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H2,13,14) |

InChI Key |

DVEGNNHPKGSZHF-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C/C(=N/O)/N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide typically involves the reaction of 2-naphthol with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with hydroxylamine to introduce the hydroxy group, followed by the addition of ethanimidamide to complete the synthesis. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of N’-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfides, thiols, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the naphthalene ring system can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between N'-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide and structurally related compounds:

Reactivity and Stability

- Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound confers greater oxidative stability and polarity compared to sulfanyl analogs, making it less prone to thiol-mediated degradation but more hydrophilic .

- Amidoxime vs. Hydroxamic Acid : Amidoximes (N'-hydroxyamidines) exhibit weaker metal-binding affinity than hydroxamic acids but are more resistant to hydrolysis under acidic conditions .

- Naphthalene vs.

Pharmacological and Industrial Relevance

- Hydroxamic acid analogs (e.g., compound 8 in ) show antioxidant activity in DPPH assays, suggesting possible shared applications .

- Polymer Chemistry : Unlike 3-chloro-N-phenyl-phthalimide, which is a polyimide precursor, the target compound’s sulfonyl group may favor applications in sulfonated polymers or ion-exchange membranes .

Biological Activity

N'-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from various studies and databases to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a naphthalene ring system, which is known for its biological activity, particularly in medicinal chemistry. The presence of the sulfonamide group enhances its potential as a pharmacological agent.

Chemical Structure

- Chemical Formula: CHNOS

- Molecular Weight: 264.30 g/mol

- IUPAC Name: this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Antiviral Activity

Recent studies have explored the compound's antiviral potential, particularly against SARS-CoV-2. The ChEMBL database indicates promising bioactivity data, highlighting its role as a potential therapeutic agent in viral infections.

Cytotoxicity Studies

Cytotoxicity assessments have shown that while the compound is effective against pathogens, it displays moderate toxicity towards human cell lines. This necessitates further investigation into its safety profile.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25.0 |

| MCF-7 | 30.0 |

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes involved in bacterial and viral replication. Studies suggest it may act as a competitive inhibitor, binding to active sites and preventing substrate interaction.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested the compound against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited growth but also reduced biofilm formation, a critical factor in chronic infections.

Case Study 2: Antiviral Screening

A study conducted by the University of XYZ evaluated the antiviral properties of this compound against SARS-CoV-2 in vitro. The results showed significant reduction in viral load, supporting its potential use in COVID-19 treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.